molecular formula (C3H7N HCl)n B602329 Allylamine hydrochloride CAS No. 71550-12-4

Allylamine hydrochloride

Cat. No.: B602329
CAS No.: 71550-12-4
M. Wt: 15000 (average)
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Description

Allylamine hydrochloride is an organic compound with the chemical formula C₃H₇N·HCl. It is the hydrochloride salt of allylamine, a colorless liquid that is the simplest stable unsaturated amine. This compound is commonly used in various chemical reactions and industrial applications due to its reactivity and solubility in water.

Mechanism of Action

Target of Action

Allylamine hydrochloride, specifically Terbinafine hydrochloride, is a synthetic allylamine antifungal . The primary target of this compound is the fungal squalene monooxygenase (also known as squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of the fungal cell membrane .

Mode of Action

This compound inhibits the fungal squalene monooxygenase, thereby inhibiting ergosterol synthesis . This inhibition disrupts the fungal cell wall synthesis pathway, leading to a deficiency in ergosterol . Ergosterol is essential for maintaining the integrity and function of the fungal cell membrane . Therefore, its deficiency weakens the fungal cell membrane .

Biochemical Pathways

The inhibition of squalene monooxygenase by this compound leads to a decrease in ergosterol and an accumulation of squalene within the fungal cell . Ergosterol regulates membrane fluidity, biogenesis, and functions . Its deficiency disrupts these processes, leading to increased membrane permeability and leakage of cellular components .

Pharmacokinetics

Terbinafine hydrochloride is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This property allows it to reach its target sites effectively. A single 250mg oral dose of terbinafine has a clearance of 76L/h or 1.11L/h/kg , indicating its ability to be cleared from the body efficiently.

Result of Action

The action of this compound results in the weakening of the fungal cell membrane due to a deficiency in ergosterol . This leads to increased membrane permeability and leakage of cellular components, ultimately causing fungal cell death .

Action Environment

The action of this compound is influenced by the environment in which it is applied. For instance, its lipophilic nature allows it to accumulate effectively in skin, nails, and fatty tissues . This property makes it particularly effective in treating dermatophyte infections of toenails and fingernails, as well as other fungal skin infections .

Biochemical Analysis

Biochemical Properties

Allylamine hydrochloride, like other allylamines, inhibits ergosterol synthesis by inhibiting the fungal squalene monooxygenase, an enzyme that is part of the fungal cell wall synthesis pathway . This results in a deficiency in ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions .

Cellular Effects

The inhibition of ergosterol synthesis by this compound leads to an accumulation of squalene, weakening the cell wall of fungal cells . This damage results in increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the fungal squalene monooxygenase . This enzyme is responsible for converting squalene to 2,3-oxydo squalene, a key step in the synthesis of ergosterol . By inhibiting this enzyme, this compound prevents the formation of ergosterol and causes an accumulation of squalene, weakening the cell wall of fungal cells .

Temporal Effects in Laboratory Settings

It is known that the drug is highly lipophilic and tends to accumulate in skin, nails, and fatty tissues . This suggests that the drug may have long-term effects on cellular function in these tissues.

Dosage Effects in Animal Models

It is known that the drug is well-absorbed after oral administration in humans and small animals

Metabolic Pathways

This compound is involved in the ergosterol synthesis pathway, where it inhibits the enzyme squalene monooxygenase . This enzyme is responsible for converting squalene to 2,3-oxydo squalene, a key step in the synthesis of ergosterol .

Transport and Distribution

This compound is highly lipophilic and tends to accumulate in skin, nails, and fatty tissues . This suggests that the drug may be transported and distributed within cells and tissues via lipophilic pathways.

Subcellular Localization

Given its lipophilic nature and its tendency to accumulate in skin, nails, and fatty tissues , it is likely that the drug localizes to lipid-rich areas of the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylamine hydrochloride can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of allyl chloride with ammonia, followed by distillation and subsequent reaction with hydrochloric acid to obtain the hydrochloride salt. This method is favored due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Allylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Allylamine can be oxidized to form allyl alcohol or other oxidized derivatives.

    Reduction: Reduction reactions can convert allylamine to propylamine.

    Substitution: Allylamine can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Allyl alcohol, acrolein.

    Reduction: Propylamine.

    Substitution: Various substituted allylamines depending on the reagents used.

Scientific Research Applications

Allylamine hydrochloride has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Allylamine Hydrochloride: this compound is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to form stable salts and its reactivity make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

prop-2-en-1-amine;hydrochloride
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InChI

InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H
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InChI Key

MLGWTHRHHANFCC-UHFFFAOYSA-N
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Canonical SMILES

C=CCN.Cl
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Molecular Formula

C3H8ClN
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Related CAS

110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent)
Record name 2-Propen-1-amine, homopolymer, hydrochloride
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Record name 2-Propen-1-amine, hydrochloride (1:1)
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Record name Poly(allylamine hydrochloride)
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DSSTOX Substance ID

DTXSID60872280
Record name Allylamine hydrochloride (1:1)
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Molecular Weight

93.55 g/mol
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Physical Description

Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Poly(allylamine hydrochloride)
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CAS No.

10017-11-5, 71550-12-4
Record name Allylamine hydrochloride
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Record name 2-Propen-1-amine, hydrochloride (1:1), homopolymer
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Record name Allylamine hydrochloride (1:1)
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Record name Polymer of allylamine hydrochloride
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Record name 2-Propen-1-amine, hydrochloride (1:1), homopolymer
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Record name ALLYLAMINE HYDROCHLORIDE
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